Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is a chemical compound that belongs to the azetidine class of organic compounds. Azetidines are characterized by their four-membered heterocyclic ring structure, which endows them with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
The compound features several functional groups:
- Azetidine Ring : Provides a framework for various chemical reactions.
- Carboxylate Group : Participates in esterification and other reactions.
- Methylamino Group : Allows for further functionalization, enhancing its versatility in drug development.
These properties suggest that the compound may interact with various biological targets, influencing numerous biochemical pathways.
The biological effects of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic functions. For instance, it has been shown to interact with proteases and kinases, leading to changes in cellular signaling pathways .
- Modulation of Cell Signaling Pathways : It can influence pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular proliferation .
- Interaction with Receptors : The compound may engage with various receptors, potentially leading to therapeutic effects against conditions such as pain and inflammation .
Research Findings and Case Studies
Research has been conducted to evaluate the pharmacological properties of azetidine derivatives. Below are some notable findings relevant to this compound:
Table 1: Summary of Biological Activities
Case Study: Interaction Studies
A study focusing on azetidine carboxylates evaluated their interaction with monoacylglycerol lipase (MAGL), a key enzyme in lipid metabolism. The findings indicated that certain azetidine derivatives could serve as effective MAGL inhibitors, showcasing their potential in treating metabolic disorders .
Properties
IUPAC Name |
tert-butyl 3-(methylamino)azetidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(6-11)10-4;/h7,10H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSDINBYLHPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159824-44-8 | |
Record name | 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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